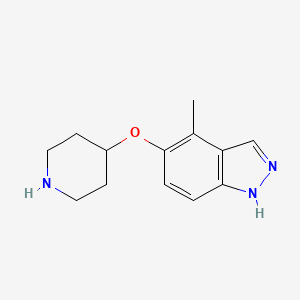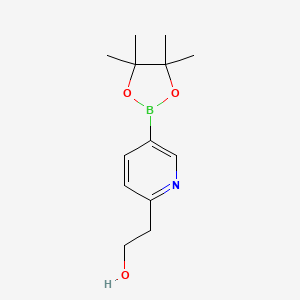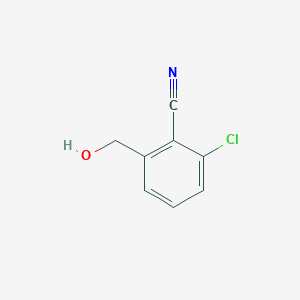
2-Chloro-6-(hydroxymethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxymethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-6-(hydroxymethyl)benzonitrile involves the reaction of 2-chlorobenzonitrile with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Chlorobenzonitrile and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-6-(carboxymethyl)benzonitrile.
Reduction: 2-Chloro-6-(hydroxymethyl)benzylamine.
Substitution: 2-Amino-6-(hydroxymethyl)benzonitrile (when reacted with ammonia).
Scientific Research Applications
2-Chloro-6-(hydroxymethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It may be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(hydroxymethyl)benzonitrile depends on its specific application. In general, the compound may interact with biological molecules such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can enhance solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Chloro-6-methylbenzonitrile: Has a methyl group instead of a hydroxymethyl group, affecting its reactivity and solubility.
2-Amino-6-(hydroxymethyl)benzonitrile: Contains an amino group instead of a chlorine atom, leading to different chemical properties and applications.
Uniqueness
2-Chloro-6-(hydroxymethyl)benzonitrile is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-6-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,11H,5H2 |
InChI Key |
GMEJEMQFFXZHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


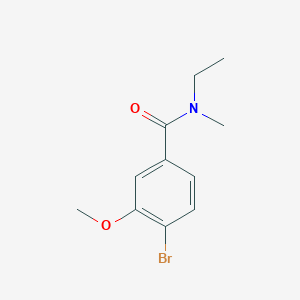
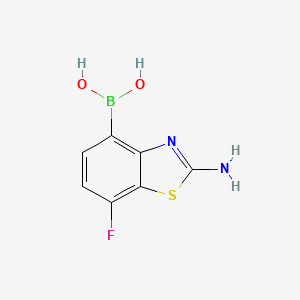
![1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
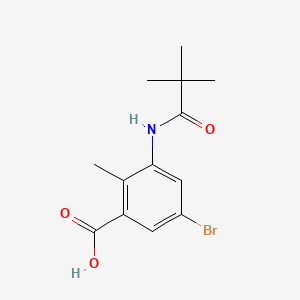



![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)
